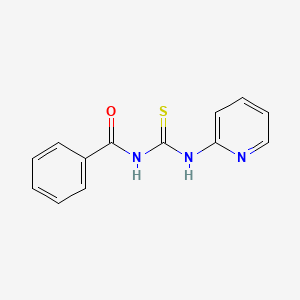

1-Benzoyl-3-(2-pyridyl)-2-thiourea

Übersicht

Beschreibung

1-Benzoyl-3-(2-pyridyl)-2-thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzoyl group, a pyridyl group, and a thiourea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(2-pyridyl)-2-thiourea can be synthesized through the reaction of benzoyl chloride with 2-aminopyridine in the presence of a base, followed by the addition of thiourea. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzoyl-3-(2-pyridyl)-2-thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to yield corresponding amines.

Substitution: The benzoyl and pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Benzoyl-3-(2-pyridyl)-2-thiourea is a chemical compound with several scientific research applications due to its unique chemical properties. It is used as a ligand in coordination chemistry, exhibiting biological activity as an antimicrobial and anticancer agent, and in the synthesis of advanced materials. The compound's mechanism of action involves interactions with molecular targets like enzymes and receptors, with the thiourea moiety capable of forming hydrogen bonds and coordinating with metal ions. The benzoyl and pyridyl groups contribute to the compound’s ability to interact with biological membranes and proteins, which affects cellular processes and pathways.

Scientific Research Applications

- Chemistry this compound acts as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

- Biology This compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent. Thiourea derivatives have been tested in vitro against microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans . Some compounds have shown significant inhibition against Gram-positive cocci and effectively inhibited the biofilm formation of methicillin-resistant strains of S. epidermidis .

- Medicine There is ongoing research exploring the potential therapeutic applications of this compound, particularly in treating infectious diseases and cancer. Novel prototypes with both thiourea and 1,3,4-thiadiazole pharmacophores have been designed and synthesized to combat multidrug-resistant tuberculosis .

- Industry It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The thiourea part of the molecule can be oxidized to create sulfonyl derivatives. Common reagents for this reaction are hydrogen peroxide or potassium permanganate.

- Reduction The compound can be reduced to produce corresponding amines. Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

- Substitution The benzoyl and pyridyl groups can participate in nucleophilic substitution reactions using nucleophiles such as amines or alcohols under basic or acidic conditions.

Wirkmechanismus

The mechanism of action of 1-Benzoyl-3-(2-pyridyl)-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The benzoyl and pyridyl groups contribute to the compound’s ability to interact with biological membranes and proteins, affecting cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

- 1-Benzoyl-3-(2-pyridyl)-1H-pyrazole

- 2-Benzoyl-3-(2-pyridyl)-1H-imidazole

- 1-Benzoyl-3-(2-pyridyl)-1H-indole

Comparison: 1-Benzoyl-3-(2-pyridyl)-2-thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Biologische Aktivität

1-Benzoyl-3-(2-pyridyl)-2-thiourea (CAS No. 4921-86-2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiourea moiety linked to a benzoyl group and a pyridyl group. The molecular formula is with a molecular weight of 257.31 g/mol. Its unique structure contributes to its diverse biological activities.

Anticancer Properties

Research has indicated that thiourea derivatives, including this compound, may exhibit anticancer activity. A computational study highlighted that thiourea compounds can form stable complexes with platinum, enhancing their anticancer efficacy compared to traditional agents like cisplatin. The study utilized molecular docking and dynamics simulations, revealing promising interactions with breast and lung cancer receptors (3ERT and 2ITO) .

| Compound | Binding Energy (kcal/mol) | Target |

|---|---|---|

| Bis-(1-(3-chlorobenzoyl)-3-methylthiourea) Platinum (II) | -10.47 | Prostate Cancer (1Z95) |

| Bis-(1-(benzoyl)-3-methylthiourea) Platinum (II) | -11.96 | Breast Cancer (3ERT) |

| Cisplatin | -4.37 | Various |

These findings suggest that structural modifications in thioureas can significantly enhance their anticancer properties.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that thiourea derivatives can disrupt microbial cell membranes or inhibit essential enzymes, leading to growth inhibition of various pathogens . This activity is particularly relevant in the development of new antimicrobial agents due to rising antibiotic resistance.

The biological activity of this compound is attributed to several mechanisms:

- Metal Complexation : The ability to form stable metal complexes enhances the bioavailability and efficacy of the compound in target cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation and microbial survival.

- Antioxidant Activity : Thioureas are known for their potential antioxidant properties, which can protect cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activities of thioureas:

- Anticancer Studies : A study demonstrated that bis-thiourea platinum complexes exhibited lower binding energy and higher stability than cisplatin, indicating their potential as effective anticancer agents .

- Antimicrobial Efficacy : Research has shown that thiourea derivatives can effectively inhibit the growth of various bacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Future Directions

Given the promising results regarding the biological activities of this compound, further research is warranted to explore:

- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.

- Structural Modifications : To enhance potency and selectivity against specific cancer types or pathogens.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

Eigenschaften

IUPAC Name |

N-(pyridin-2-ylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c17-12(10-6-2-1-3-7-10)16-13(18)15-11-8-4-5-9-14-11/h1-9H,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBLAGJAUXZQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197725 | |

| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-86-2 | |

| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4921-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZOYL-N'-(2-PYRIDINYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XTE4E1837 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-benzoyl-3-(2-pyridyl)-2-thiourea interact with copper(II) and what are the downstream analytical implications?

A1: this compound acts as a chelating agent, forming a colored complex with copper(II) ions in solution []. This complexation reaction is the basis for the spectrophotometric determination of copper(II). The intensity of the color produced is directly proportional to the concentration of copper(II) ions present in the sample. By measuring the absorbance of the solution at a specific wavelength using a spectrophotometer, the concentration of copper(II) can be accurately determined.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.